![molecular formula C23H29N3O6 B3018944 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one CAS No. 898440-28-3](/img/structure/B3018944.png)
2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives involves the preparation of Mannich bases by reacting substituted piperazine derivatives with allomaltol and formaldehyde. The study reported the synthesis of thirteen such derivatives, with the aim of evaluating their anticonvulsant and antimicrobial activities. The structures of these compounds were confirmed using IR, 1H-NMR, and elemental analysis techniques . Another study described the synthesis of aminopyridopyrazinones as PDE5 inhibitors, leading to the identification of a compound with a piperazin-1-yl group that showed promising in vivo activity and has entered clinical trials . Additionally, the addition-rearrangement reactions of 3,4-dihydro-2-methoxy-5-methyl-2H-pyran with arylsulfonyl isocyanates were explored to generate functionalized 2-piperidones, demonstrating the versatility of pyran derivatives in chemical synthesis . Furthermore, novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties were synthesized using a one-pot Biginelli reaction, showcasing an efficient method for creating such compounds .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is crucial for understanding their potential biological activities. In one of the studies, the three-dimensional structure of an enaminone containing a morpholine moiety was confirmed by single-crystal X-ray crystallography . This level of structural analysis is essential for the accurate determination of molecular conformations and potential interaction sites with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by their ability to form stable structures with potential biological activity. The Mannich base formation is a key step in the synthesis of the 4H-pyran-4-one derivatives, which are then tested for their anticonvulsant and antimicrobial properties . The addition-rearrangement reactions with isocyanates to produce 2-piperidones further illustrate the chemical versatility and reactivity of the pyran ring system .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of various substituents such as trifluoromethyl, chlorophenyl, and methoxy groups can significantly affect the compounds' lipophilicity, stability, and overall reactivity. These properties are important for the compounds' biological activities and their potential as therapeutic agents. For instance, the anticonvulsant activity of the synthesized 4H-pyran-4-one derivatives was assessed using in vivo tests, and their antimicrobial activities were investigated using the microdilution broth method . The compound identified as a PDE5 inhibitor was noted for its potency, selectivity, and ability to penetrate the brain, which are all properties derived from its molecular structure .
Wissenschaftliche Forschungsanwendungen
Morpholine and Pyrans Derivatives
Morpholine and pyrans derivatives are known for their broad spectrum of pharmacological activities. Morpholine, an aromatic organic heterocycle, and pyran derivatives play crucial roles in biochemistry due to their biological activities. Recent studies highlight the significant pharmacophoric activities of morpholine and pyran analogues, suggesting their potential in designing novel therapeutic agents. The exploration of these compounds has led to the identification of diverse applications ranging from neuroprotective and anticancer to antimicrobial activities. Researchers emphasize the importance of these derivatives in developing future pharmacological agents (Asif & Imran, 2019).
Piperazine and Morpholine Applications
The synthesis and pharmaceutical applications of piperazine and morpholine derivatives have been extensively reviewed. These compounds exhibit a wide range of pharmaceutical applications, underscoring the versatility of the piperazine and morpholine nucleus in medicinal chemistry. Recent advancements in the synthesis of these derivatives highlight their potent pharmacophoric activities, which include acting as central nervous system (CNS) agents, anticancer, cardio-protective agents, antiviral, and anti-inflammatory agents. This comprehensive overview showcases the current trends in the development of piperazine and morpholine analogues and their significant impact on therapeutic applications (Al-Ghorbani Mohammed et al., 2015).
Antioxidant Activity and Its Relevance
Antioxidants play a vital role in various fields, including medicine and pharmacy, due to their ability to neutralize active oxygen and inhibit free radical processes that lead to cell impairment. The comprehensive review of analytical methods used in determining antioxidant activity presents the most important tests, including ORAC, HORAC, TRAP, and DPPH, among others. These assays, based on chemical reactions and spectrophotometry, have been successfully applied in analyzing the antioxidant capacity of complex samples. The review provides a critical presentation of these methods, offering insights into their applicability, advantages, and disadvantages (Munteanu & Apetrei, 2021).
Eigenschaften
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-(2-morpholin-4-yl-2-oxoethoxy)pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6/c1-29-21-5-3-2-4-19(21)25-8-6-24(7-9-25)15-18-14-20(27)22(16-31-18)32-17-23(28)26-10-12-30-13-11-26/h2-5,14,16H,6-13,15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYZZJPYHMXIFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.